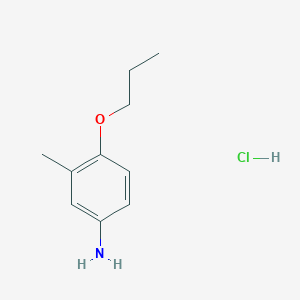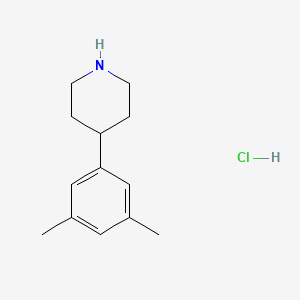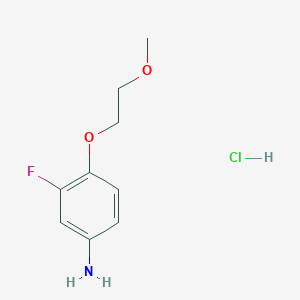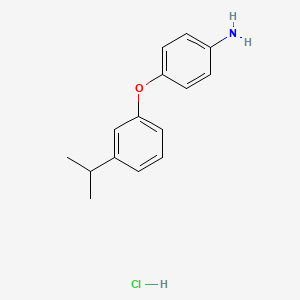![molecular formula C5H8ClN3O2 B1388736 Ácido 2-[1,2,4]triazol-1-ilpropiónico clorhidrato CAS No. 1185297-13-5](/img/structure/B1388736.png)
Ácido 2-[1,2,4]triazol-1-ilpropiónico clorhidrato
Descripción general
Descripción
2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride is a biochemical compound with the molecular formula C5H7N3O2•HCl and a molecular weight of 177.59 . It is primarily used in proteomics research and is not intended for diagnostic or therapeutic use . This compound is known for its unique structure, which includes a triazole ring, making it a valuable subject of study in various scientific fields.
Aplicaciones Científicas De Investigación
2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride has a wide range of applications in scientific research, including:
Mecanismo De Acción
Target of Action
The primary target of 2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride is the aromatase enzyme . This enzyme plays a crucial role in the biosynthesis of estrogens, which are key hormones in various physiological processes.
Mode of Action
2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride interacts with its target, the aromatase enzyme, by forming hydrogen bonds . Specifically, the nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of the enzyme, and the phenyl moieties have a key interaction in the active site of the enzyme .
Biochemical Pathways
The interaction of 2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride with the aromatase enzyme affects the biosynthesis of estrogens . This can have downstream effects on various physiological processes that are regulated by these hormones.
Result of Action
The molecular and cellular effects of 2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride’s action are likely related to its inhibition of the aromatase enzyme and subsequent effects on estrogen biosynthesis . This can potentially influence a variety of cellular processes, including cell proliferation.
Action Environment
The action, efficacy, and stability of 2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride can be influenced by various environmental factors. For instance, the 1,2,4-triazole moiety has strong stability for thermal and acid conditions . .
Análisis Bioquímico
Biochemical Properties
2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. This compound interacts with several enzymes, including aromatase, which is involved in the biosynthesis of estrogens. The interaction between 2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride and aromatase results in the inhibition of the enzyme’s activity, thereby affecting estrogen levels in the body . Additionally, this compound has been shown to interact with various proteins and other biomolecules, forming hydrogen bonds that enhance its pharmacokinetic and pharmacological properties .
Cellular Effects
The effects of 2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in cell proliferation and apoptosis, thereby influencing cell growth and survival . Furthermore, 2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, 2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity, such as aromatase, through binding interactions. This binding involves the formation of hydrogen bonds and other non-covalent interactions that stabilize the enzyme-inhibitor complex, leading to a decrease in enzyme activity . Additionally, 2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of 2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride in laboratory settings have been studied extensively. This compound exhibits stability under various conditions, although it may undergo degradation over time, particularly in the presence of light and heat . Long-term studies have shown that 2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These effects are crucial for understanding the potential therapeutic applications of this compound.
Dosage Effects in Animal Models
In animal models, the effects of 2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride vary with dosage. At lower doses, this compound has been shown to effectively inhibit enzyme activity and modulate gene expression without causing significant toxicity . At higher doses, 2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels in the body . Understanding these metabolic pathways is essential for predicting the pharmacokinetics and pharmacodynamics of 2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride.
Transport and Distribution
The transport and distribution of 2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, facilitating its accumulation in target tissues . Additionally, binding proteins can sequester 2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride, affecting its localization and bioavailability . These transport and distribution mechanisms are critical for understanding the therapeutic potential of this compound.
Subcellular Localization
The subcellular localization of 2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride is influenced by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it exerts its biological effects . For example, the presence of nuclear localization signals can facilitate the transport of 2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride into the nucleus, where it can interact with transcription factors and modulate gene expression . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and therapeutic potential.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride typically involves the reaction of 1,2,4-triazole with propionic acid under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product. The hydrochloride salt is then formed by reacting the product with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the triazole ring or the propionic acid moiety.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of triazole derivatives with different functional groups, while substitution reactions can introduce various substituents onto the triazole ring .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole: A parent compound with similar structural features but lacking the propionic acid moiety.
2-Methyl-2-[1,2,4]triazol-1-yl-propionic acid hydrochloride: A derivative with a methyl group on the propionic acid moiety, showing different chemical and biological properties.
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Another derivative with a benzoic acid moiety, used in different research applications.
Uniqueness
2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride is unique due to its specific combination of a triazole ring and a propionic acid moiety. This structure allows it to interact with a wide range of molecular targets, making it a versatile compound in scientific research .
Propiedades
IUPAC Name |
2-(1,2,4-triazol-1-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2.ClH/c1-4(5(9)10)8-3-6-2-7-8;/h2-4H,1H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SARYQFBPYCQDCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=NC=N1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-Butyl 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B1388660.png)

![6-(3-Iodopyridin-4-yloxy)furo[3,2-b]pyridine](/img/structure/B1388665.png)
![6-(3-Iodopyridin-2-yloxy)furo[3,2-b]pyridine](/img/structure/B1388666.png)
![(3S,3aR,5S,6aS,7S)-2-oxooctahydro-3,5-methanocyclopenta[b]pyrrole-7-carboxylic acid](/img/structure/B1388669.png)





![Tert-butyl 4-[(4-methyl-1H-pyrazol-1-YL)methyl]-piperidine-1-carboxylate](/img/structure/B1388676.png)
